3-Methyl-1-hexen-3-ol
Description
Structural Classification within Unsaturated Alcohols and Alkenols
3-Methyl-1-hexen-3-ol, with the chemical formula C7H14O, belongs to the class of organic compounds known as unsaturated alcohols. lookchem.com Specifically, it can be further categorized as a tertiary alkenol. This classification is determined by the following structural features:
Unsaturated: The presence of a carbon-carbon double bond (C=C) within its structure makes it an unsaturated compound. In this case, the double bond is located between the first and second carbon atoms (1-hexen).
Alcohol: The molecule contains a hydroxyl (-OH) functional group, which classifies it as an alcohol.
Tertiary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. ausetute.com.au This tertiary arrangement significantly influences the compound's reactivity, generally making it resistant to oxidation under standard conditions. ausetute.com.auutexas.edu
Alkenol: The combination of an alkene (double bond) and an alcohol (hydroxyl group) functionality within the same molecule places it in the alkenol subclass.
Branched-Chain: The presence of a methyl group (CH3) as a branch on the main six-carbon hexene chain further defines its structure.
The IUPAC name, 3-methylhex-1-en-3-ol, precisely describes this arrangement. The location of the double bond starting at carbon 1, the hydroxyl group at carbon 3, and the methyl group also at carbon 3 are explicitly denoted. chemspider.comnih.gov
Table 1: Structural Classification of this compound
| Category | Description |
|---|---|
| Main Class | Unsaturated Alcohol |
| Subclass | Alkenol |
| Functional Groups | Alkene (C=C), Tertiary Alcohol (-OH) |
| Chain Type | Branched-Chain |
Historical Context of Research on Branched-Chain Unsaturated Alcohols
Research into branched-chain unsaturated alcohols is intrinsically linked to the broader historical development of organic synthesis and the study of natural products. While specific early research focusing exclusively on this compound is not extensively documented in readily available historical records, the general timeline for the study of related structures provides context.
The study of alcohols and alkenes as separate functional groups dates back to the 19th century. However, significant advancements in the synthesis and characterization of more complex molecules like branched-chain unsaturated alcohols occurred throughout the 20th century. Key developments that paved the way for this research include:
Grignard Reactions: The discovery of Grignard reagents in 1900 provided a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of tertiary alcohols from ketones and organometallic halides. This would become a foundational technique for creating structures like this compound.
Catalytic Hydrogenation: The development of catalytic hydrogenation processes in the early 20th century, initially for the production of fatty alcohols from fatty acid esters, provided methods for selectively reducing double or triple bonds, a crucial technique in the synthesis and modification of unsaturated alcohols. wikipedia.org
Spectroscopic Methods: The advent of spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the mid-20th century revolutionized the ability of chemists to elucidate the precise structures of complex organic molecules, including the exact placement of functional groups and branching in unsaturated alcohols.
Research on branched-chain alcohols gained further momentum due to their identification as important components in natural products, particularly in the fragrance and flavor industries. lookchem.com More recent research has expanded into areas such as microbial biosynthesis of branched-chain alcohols for use as biofuels and specialty chemicals. d-nb.infonih.gov The study of the reactivity of specific alkenols, including tertiary alkenols, continues to be an active area of research, with investigations into novel catalytic methods for their transformation. researchgate.netpnas.orgrsc.org
Table 2: Key Milestones in the Study of Unsaturated Alcohols
| Time Period | Key Developments | Relevance to Branched-Chain Unsaturated Alcohols |
|---|---|---|
| Early 1900s | Discovery of Grignard reagents; Bouveault–Blanc reduction. wikipedia.org | Enabled the synthesis of tertiary alcohols and the reduction of esters to alcohols. |
| Mid-20th Century | Commercialization of catalytic hydrogenation; development of spectroscopic techniques (IR, NMR, MS). wikipedia.org | Provided methods for selective synthesis and reliable structural elucidation. |
| Late 20th Century - Present | Advancements in asymmetric synthesis and organometallic catalysis. pnas.orgcsic.es | Allowed for the stereocontrolled synthesis and functionalization of complex alkenols. |
| 21st Century | Development of microbial engineering and biocatalysis. d-nb.infonih.govnih.gov | Opened pathways for the renewable production of branched-chain alcohols. |
Structure
3D Structure
Properties
CAS No. |
55145-28-3 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-methylhex-1-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h5,8H,2,4,6H2,1,3H3 |
InChI Key |
JNLMZYGDTPRAMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C=C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 1 Hexen 3 Ol
De Novo Synthesis Approaches
De novo synthesis of 3-methyl-1-hexen-3-ol primarily relies on the formation of key carbon-carbon bonds to assemble the heptacarbon skeleton.
The most direct and widely utilized method for synthesizing tertiary alcohols like this compound is the Grignard reaction. mnstate.edu This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. mnstate.edu The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol. mnstate.edu
Two primary disconnection strategies are available for the synthesis of this compound via the Grignard reaction:
Reaction of a vinyl Grignard reagent with a ketone: Vinylmagnesium bromide can be added to 2-pentanone.
Reaction of an alkyl Grignard reagent with a vinyl ketone: Propylmagnesium bromide can be added to methyl vinyl ketone (3-buten-2-one). ccl.net
Careful control of reaction conditions, such as maintaining low temperatures, is crucial to prevent side reactions and rearrangements, particularly when using unsaturated carbonyl reactants. ccl.net
| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Product |
|---|---|---|
| 2-Pentanone | Vinylmagnesium bromide | This compound |
| Methyl vinyl ketone | Propylmagnesium bromide | This compound |
Modern catalytic methods offer powerful alternatives for the synthesis of allylic alcohols. While direct ruthenium-catalyzed synthesis of this compound is not extensively documented, ruthenium complexes are well-established catalysts for transformations that produce related alkenols. mdpi.comnih.gov For instance, ruthenium catalysts are effective in the isomerization of allylic alcohols and the cycloisomerization of diynols to form dienones and dienals. mdpi.comnih.gov
Additionally, nickel-catalyzed methods have been developed for the direct coupling of alkynes and methanol, providing access to a variety of allylic alcohols with high chemo- and regioselectivity. rsc.orgnih.gov These catalytic systems often feature high atom economy and operate under milder conditions than stoichiometric organometallic reactions. nih.gov The principles of these catalytic couplings could potentially be adapted to substrates that would yield the this compound structure.
Chemo- and Regioselective Transformations in this compound Synthesis
Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like this compound. In organometallic additions to α,β-unsaturated ketones like methyl vinyl ketone, selectivity between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition is a key consideration. Grignard reagents typically favor 1,2-addition, leading to the desired allylic alcohol.
In catalytic processes, the choice of metal catalyst and ligands is crucial for directing the reaction outcome. For example, in palladium-catalyzed allylic substitutions, the ligand can control whether a reaction is linear or branched-selective. organic-chemistry.org Similarly, in rhodium-catalyzed hydroformylation of allylic alcohols, specialized scaffolding ligands can bind reversibly to the hydroxyl group, directing the addition of CO and hydrogen to a specific position and achieving high regioselectivity. nih.gov These principles of ligand and catalyst control are central to designing selective syntheses for specific isomers of substituted hexenols.
Enantioselective Synthesis of this compound Stereoisomers
Since the C3 carbon in this compound is a stereocenter, the synthesis of single enantiomers ((R)- or (S)-3-methyl-1-hexen-3-ol) requires asymmetric methods. Standard Grignard reactions on prochiral ketones result in a racemic mixture of both enantiomers because the planar carbonyl group can be attacked from either face with equal probability. echemi.com
Enantioselective synthesis can be achieved through several strategies, including the use of chiral catalysts or auxiliaries. One established method for producing optically active allylic alcohols is the enantioselective reduction of enones using catalysts like the Corey-Bakshi-Shibata (CBS) reagent or Noyori's BINAP-ruthenium complexes. nih.gov Another approach involves the 1,2-addition of vinyl metal species to aldehydes in the presence of a chiral ligand. nih.gov
The Sharpless Asymmetric Epoxidation (SAE) is a powerful and reliable method for preparing highly enantiomerically enriched 2,3-epoxyalcohols from primary or secondary allylic alcohols. wikipedia.orgdalalinstitute.com While SAE does not directly produce this compound (a tertiary alcohol), it is a critical step in multi-step syntheses of chiral molecules and can be used to generate key chiral precursors. wikipedia.orgmdpi.com
The reaction utilizes a catalytic amount of a titanium-tartrate complex to direct the delivery of an oxygen atom from a peroxide oxidant to one face of the alkene. dalalinstitute.comharvard.edu The choice of diethyl tartrate (DET) enantiomer determines the facial selectivity of the epoxidation. harvard.edu
| Component | Function | Example |
|---|---|---|
| Catalyst Precursor | Forms the active chiral complex | Titanium tetra(isopropoxide) |
| Chiral Ligand | Controls the stereochemical outcome | (+)-Diethyl tartrate or (-)-Diethyl tartrate |
| Oxidant | Provides the oxygen atom for the epoxide | tert-Butyl hydroperoxide (TBHP) |
| Substrate | Achiral or racemic allylic alcohol | e.g., 1-hexen-3-ol (B1581649) |
The resulting chiral epoxy alcohol can then undergo further transformations. For instance, regioselective ring-opening of the epoxide with an organocuprate reagent (e.g., lithium dimethylcuprate) could introduce the methyl group at the C3 position, leading to a chiral diol derivative related to the target structure.
Derivatization Strategies and Product Scope of this compound
This compound, as a tertiary allylic alcohol, can serve as a versatile intermediate for the synthesis of other compounds. The presence of both a hydroxyl group and a carbon-carbon double bond allows for a range of chemical transformations.
Isomerization: Allylic alcohols can undergo isomerization to form corresponding carbonyl compounds. mdpi.com This transformation can be catalyzed by various transition metals, including ruthenium, rhodium, or iron. mdpi.com
Hydroformylation: The alkene moiety can be functionalized via hydroformylation, which involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. This reaction, typically catalyzed by rhodium or cobalt complexes, can lead to β-hydroxy aldehydes or acids after oxidation. nih.gov The regioselectivity of this process can often be controlled by the choice of ligands. nih.gov
Substitution Reactions: The tertiary hydroxyl group can be a leaving group under acidic conditions, proceeding through a stable allylic carbocation intermediate to allow for nucleophilic substitution reactions.
Oxidation: While the tertiary alcohol itself is resistant to oxidation without carbon-carbon bond cleavage, the alkene can be oxidized. Epoxidation or dihydroxylation of the vinyl group would lead to further functionalized derivatives.
These derivatization strategies highlight the utility of this compound as a building block in organic synthesis, enabling access to a wider scope of more complex molecules.
Chemical Reactivity and Mechanistic Studies of 3 Methyl 1 Hexen 3 Ol
Reduction Reactions
Reduction of 3-Methyl-1-hexen-3-ol primarily targets the alkene functional group. The tertiary alcohol is resistant to reduction.
Catalytic Hydrogenation: The most common method for reducing the double bond is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction adds two hydrogen atoms across the double bond, converting the alkene to an alkane. The product of this reaction is 3-methyl-3-hexanol .
While this is a standard transformation, the choice of catalyst can be crucial. Some iron-based catalysts used for transfer hydrogenation have been shown to be unreactive toward tertiary allylic alcohols, requiring a primary or secondary alcohol functionality to proceed. nih.govacs.org Conversely, iridium-based catalysts have been developed that can effectively hydrogenate the alkene in various allylic alcohols, including tertiary ones. acs.org
Nucleophilic and Electrophilic Reactions involving this compound
The molecule has both nucleophilic (the π-bond and the lone pairs on the oxygen) and electrophilic (after protonation of the hydroxyl group) character.
Electrophilic Addition to the Alkene: The π-electrons of the double bond are nucleophilic and can attack electrophiles. A classic example is the addition of hydrogen halides (H-X). The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton (electrophile) adds to the carbon atom of the double bond that has more hydrogen atoms (C1). libretexts.org This leads to the formation of a more stable carbocation at the more substituted carbon (C2). The halide ion (nucleophile) then attacks this carbocation.
However, the carbocation at C2 is adjacent to a tertiary alcohol. This proximity can lead to rearrangements (see section 3.4). The expected, non-rearranged product of the addition of HBr would be 2-bromo-3-methyl-3-hexanol .
Acid-Catalyzed Hydration: Similar to the addition of H-X, treating the alkene with water in the presence of an acid catalyst (e.g., H₂SO₄) would also follow Markovnikov's rule. Protonation of the double bond at C1 would form a carbocation at C2, which is then attacked by a water molecule. Deprotonation yields a diol: 3-methylhexane-2,3-diol .
Isomerization and Rearrangement Processes
Allylic alcohols, particularly tertiary ones, are prone to rearrangement, especially under acidic conditions. rit.edu These processes are typically driven by the formation of a more stable carbocation intermediate.
Acid-Catalyzed Rearrangement: Protonation of the hydroxyl group of this compound by a strong acid creates a good leaving group (water). Departure of the water molecule generates a resonance-stabilized tertiary allylic carbocation.
This carbocation has positive charge density at both C3 and C1. Nucleophilic attack at C1 would lead to a rearranged allylic alcohol. Such 1,3-rearrangements (allylic shifts) are common for these systems.
Furthermore, metal catalysts can facilitate these transformations. For instance, palladium-catalyzed 1,3-isomerization of tertiary allylic alcohols can yield secondary allylic alcohols, which can then be oxidized to enones. organic-chemistry.org Hot water, acting as a mild acid catalyst, has also been shown to promote rearrangements of allylic alcohols. organic-chemistry.org
Table 2: Summary of Key Reactions
| Reaction Type | Reagent(s) | Moiety Involved | Primary Product(s) |
| Epoxidation | m-CPBA | Alkene | 3-methyl-3-(oxiran-2-yl)butan-1-ol |
| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | Alkene | 2-Pentanone, Formaldehyde (B43269) |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Alkene | 3-methyl-3-hexanol |
| Electrophilic Addition | HBr | Alkene | 2-bromo-3-methyl-3-hexanol |
| Acid-Catalyzed Hydration | H₂O, H⁺ | Alkene | 3-methylhexane-2,3-diol |
| Acid-Catalyzed Rearrangement | H⁺ (strong acid) | Alcohol/Alkene | Rearranged isomeric alcohols/ketones |
Biosynthesis and Natural Occurrence of 3 Methyl 1 Hexen 3 Ol
Natural Occurrence in Botanical Sources (e.g., Essential Oils)
3-Methyl-1-hexen-3-ol is a naturally occurring tertiary alcohol that has been identified as a volatile organic compound (VOC) in various botanical and natural products. While not as widespread as some other volatile compounds, its presence has been documented in the essential oils of several well-known aromatic plants. It is reported to be found in essential oils such as those from lavender, jasmine, and rose, contributing to their complex aromatic profiles. lookchem.com
Beyond essential oils, scientific analysis has confirmed the presence of this compound in other natural sources. For instance, it has been identified as a volatile component in the seed oil of Pedalium murex, a medicinal plant. researchgate.net Additionally, it has been detected as one of the many volatile compounds present in honey.
The identification of this compound in these diverse natural matrices underscores its role as a component of the plant's secondary metabolome.
Table 1: Documented Natural Sources of this compound
| Natural Source | Type of Source |
|---|---|
| Lavender | Essential Oil |
| Jasmine | Essential Oil |
| Rose | Essential Oil |
| Pedalium murex | Seed Oil |
| Honey | Floral Nectar Derivative |
Proposed Biosynthetic Pathways in Plants (analogous to Green Leaf Volatiles)
The precise biosynthetic pathway for this compound in plants has not been fully elucidated. However, based on its chemical structure as a C7 volatile alcohol, a plausible pathway can be proposed by analogy to the well-established biosynthesis of C6 "Green Leaf Volatiles" (GLVs). GLVs are a class of compounds, including hexenols and hexenals, that are responsible for the characteristic smell of freshly cut grass and are produced by plants in response to tissue damage.
The biosynthesis of C6 GLVs is initiated from polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid. This process involves a cascade of enzymatic reactions, with two key enzyme families playing a crucial role: lipoxygenases (LOX) and hydroperoxide lyases (HPL).
The LOX enzyme introduces an oxygen molecule into a fatty acid chain, forming a hydroperoxide intermediate. Subsequently, the HPL enzyme cleaves this hydroperoxide into two smaller molecules: a C6 aldehyde and a C12 oxo-acid. The resulting C6 aldehydes can then be further metabolized, for example, through the action of alcohol dehydrogenases, to produce the corresponding C6 alcohols.
Given that this compound is a C7 compound, its biosynthesis would necessitate a C7 precursor. While the direct analogy to the C6 pathway is not perfect, it is conceivable that a similar LOX/HPL-based mechanism could be involved, acting on a different, possibly methylated or extended-chain, fatty acid precursor.
Identification of Biosynthetic Precursors and Intermediates
The specific precursors and intermediates in the biosynthesis of this compound have yet to be definitively identified in plants. However, based on the proposed analogy to the GLV pathway, we can speculate on the nature of these molecules.
The synthesis would likely begin with a modified fatty acid, one that could yield a C7 fragment upon cleavage. This could potentially be a methylated fatty acid or a fatty acid with a different chain length that undergoes a specific cleavage pattern. The initial steps would involve the formation of a hydroperoxide derivative of this fatty acid, catalyzed by a lipoxygenase.
This hydroperoxide would then serve as the substrate for a hydroperoxide lyase, which would cleave the molecule to release a C7 volatile, likely an aldehyde, which is then reduced to this compound. The identification of these specific precursors and intermediates awaits further targeted research into the metabolic pathways of the plants in which this compound is found.
Table 2: Proposed Biosynthetic Precursors and Intermediates
| Step | Molecule Type | Proposed Role |
|---|---|---|
| 1 | Modified Fatty Acid | Initial Substrate |
| 2 | Fatty Acid Hydroperoxide | Intermediate |
| 3 | C7 Aldehyde | Intermediate |
| 4 | This compound | Final Product |
Article on "this compound" Unprocurable Due to Lack of Scientific Data
A thorough investigation into the ecological and biological roles of the chemical compound this compound has revealed a significant lack of available scientific research to support the creation of a detailed article on the subject. Despite extensive searches for information pertaining to its functions as a plant volatile, its role in plant-insect and plant-plant interactions, its antimicrobial properties, and its enzymatic interactions, the required scientific data to construct an accurate and informative article is not present in the available scientific literature.
The core of the proposed article was to focus on the compound's role as a plant volatile and infochemical. However, research into its natural occurrence yielded conflicting information without substantive scientific backing. One specialized chemical database explicitly states that this compound is not found in nature. This directly challenges the premise that it plays a role in mediating ecological interactions as a plant-emitted volatile. Without credible evidence of its natural production by plants, a discussion of its role in plant-insect communication, plant-plant signaling, or interactions with herbivores and natural enemies would be purely speculative.
Furthermore, the investigation found no peer-reviewed studies detailing the antimicrobial or antifungal properties of this compound specifically. While the broader class of alkenols may possess such characteristics, no data was available for this particular compound. Similarly, searches for its interactions with microbial systems or specific enzymes, such as alcohol dehydrogenases, returned no relevant results.
Given the strict requirement for a scientifically accurate and thorough article focused solely on this compound, the absence of foundational research on its ecological and biological activities makes it impossible to generate content that would meet these standards. Proceeding with the article would necessitate conjecture or the incorrect use of data from other related but distinct compounds, which would compromise the scientific integrity of the information presented. Therefore, until such research is conducted and published, a detailed article on the ecological roles and biological activities of this compound cannot be written.
Ecological Roles and Biological Activities of 3 Methyl 1 Hexen 3 Ol in Non Human Systems
Cellular Effects of (Z)-3-hexen-1-ol in Non-Human Biological Systems
(Z)-3-hexen-1-ol is a C6 "green leaf volatile" (GLV) released by most plants upon tissue damage. It serves as a critical signaling molecule in plant defense and communication, as well as in mediating interactions with insects. Its cellular effects are primarily observed in two major contexts: the induction of defense responses in plants and the perception by the olfactory systems of insects.
Effects on Plant Cells and Signal Transduction
(Z)-3-hexen-1-ol acts as an airborne signal that can prime or directly induce defense mechanisms in the cells of the emitting plant and its neighbors. nih.gov This involves the regulation of gene expression and the synthesis of defensive compounds.
Induction of Defense-Related Gene Expression:
Exposure of plant cells to (Z)-3-hexen-1-ol leads to the transcriptional upregulation of a suite of defense-related genes. In maize (Zea mays), for instance, the application of (Z)-3-hexen-1-ol has been shown to induce the accumulation of messenger RNA (mRNA) for several key enzymes involved in defense pathways. nih.govresearchgate.net This response indicates that plant cells perceive (Z)-3-hexen-1-ol and transduce this signal into a change in gene expression.
| Gene Induced | Enzyme Encoded | Defense Pathway | Observed Effect in Maize |
| lox | Lipoxygenase | Jasmonic Acid Biosynthesis | Increased transcript levels |
| pal | Phenylalanine Ammonia-Lyase | Phenylpropanoid Pathway | Increased transcript levels |
| mpi | Maize Proteinase Inhibitor | Anti-digestive Defense | Increased transcript levels |
| hpl | Hydroperoxide Lyase | Green Leaf Volatile Production | Increased transcript levels |
This table summarizes the induction of defense-related genes in maize in response to treatment with (Z)-3-hexen-1-ol. nih.govresearchgate.net
Modulation of Phytohormone Signaling:
The cellular effects of (Z)-3-hexen-1-ol are often intertwined with the signaling pathways of key plant hormones, particularly jasmonic acid (JA) and abscisic acid (ABA). In tea plants (Camellia sinensis), (Z)-3-hexenol exposure activates the synthesis of jasmonic acid, a central regulator of insect defense. acs.org Furthermore, it has been shown to integrate drought and cold stress signaling by stimulating the glucosylation of abscisic acid. nih.gov This indicates that plant cells possess mechanisms to convert the perception of this volatile into hormonal signals that regulate physiological responses.
Upon entering plant tissues, (Z)-3-hexen-1-ol can be metabolized. For example, it can be converted into glycosides, such as (Z)-3-hexenyl-glucoside, which are less volatile and may serve as a stored form of the defense signal. acs.org It can also be acetylated to form (Z)-3-hexenyl acetate, a compound that also has signaling properties. nih.govresearchgate.net
Effects on Insect Olfactory Systems
In insects, (Z)-3-hexen-1-ol and related compounds are detected by the olfactory system and play a crucial role in behaviors such as host location, oviposition, and avoidance. The primary cellular effect is the activation of olfactory sensory neurons (OSNs) located in the antennae.
Electrophysiological Responses:
The detection of (Z)-3-hexen-1-ol by insect antennae can be measured using electroantennography (EAG), which records the sum of electrical potentials from the antennal neurons. A wide range of herbivorous insects exhibit distinct EAG responses to (Z)-3-hexen-1-ol, indicating that their OSNs are sensitive to this compound. nih.gov These electrophysiological responses are the initial step in the neural pathway that leads to a behavioral response.
| Insect Group | Type of Response | Significance |
| Herbivorous Insects (general) | Strong Electroantennogram (EAG) activity | Indicates widespread detection capability |
| Grasshoppers (Inner Mongolia species) | Strong EAG responses to C6-alcohols including (Z)-3-hexenol | Demonstrates specificity compared to other volatiles |
| Diamondback Moth (Plutella xylostella) | EAG responses in both males and females | Suggests a role in host-plant recognition |
This table provides a summary of observed electrophysiological responses of various insects to (Z)-3-hexen-1-ol. nih.govacs.org
Interaction with Olfactory Receptors:
The detection of volatile compounds by OSNs is mediated by olfactory receptors (ORs), which are transmembrane proteins. While specific ORs for 3-Methyl-1-hexen-3-ol are not documented, research on related compounds has begun to identify the receptors involved. For instance, in the fall armyworm (Spodoptera frugiperda), the olfactory receptor SfruOR23 has been shown to respond to (Z)-3-hexenyl acetate, the acetylated form of (Z)-3-hexen-1-ol. nih.gov The binding of the volatile ligand to the OR is believed to induce a conformational change in the receptor, leading to the opening of an associated ion channel and the depolarization of the neuron. This generates an electrical signal that is transmitted to the brain. The combinatorial activation of different ORs by various plant volatiles allows insects to perceive a complex chemical landscape. frontiersin.org
Environmental Fate and Atmospheric Chemistry of 3 Methyl 1 Hexen 3 Ol
Atmospheric Degradation Mechanisms
Once released into the troposphere, 3-methyl-1-hexen-3-ol is primarily removed through chemical reactions initiated by key atmospheric oxidants. The principal degradation pathways are oxidation by hydroxyl radicals (OH) and ozonolysis, which break down the parent molecule into smaller, more oxidized products.
The reaction with the hydroxyl radical (OH) is a dominant degradation pathway for this compound in the sunlit troposphere. hmdb.ca The OH radical is highly reactive and can attack the molecule in two primary ways: by adding across the carbon-carbon double bond or by abstracting a hydrogen atom from the C-H or O-H bonds.
For unsaturated alcohols, the addition of the OH radical to the double bond is typically the faster and more significant pathway. researchgate.net This electrophilic addition results in the formation of a chemically activated hydroxyalkyl radical. Given the structure of this compound, the OH radical can add to either carbon of the double bond, leading to two possible radical intermediates.
These radicals are highly unstable and react rapidly with molecular oxygen (O₂) present in the atmosphere to form peroxy radicals (RO₂). The subsequent reactions of these peroxy radicals with species like nitric oxide (NO) or other peroxy radicals lead to the formation of a variety of stable, oxygenated products, including aldehydes, ketones, and other multifunctional compounds. For example, the degradation of analogous hydroxy ethers is known to proceed via H-atom abstraction leading to alkyl radicals, which then react with O₂ to form peroxy radicals that further react to yield products like formates and aldehydes. researchgate.net
Table 1: Plausible Steps in OH-Initiated Oxidation of this compound
| Step | Reactants | Description | Products |
|---|---|---|---|
| 1. Initiation | This compound + •OH | OH radical adds across the C=C double bond. | Hydroxyalkyl Radical |
| 2. Propagation | Hydroxyalkyl Radical + O₂ | Rapid addition of molecular oxygen. | Peroxy Radical (RO₂•) |
| 3. Further Reactions | Peroxy Radical + NO/HO₂/RO₂ | Reaction cascade forming stable products. | Carbonyls, Hydroxycarbonyls, etc. |
The carbon-carbon double bond in this compound makes it susceptible to attack by ozone (O₃), another key atmospheric oxidant. researchgate.net Ozonolysis involves the cleavage of the double bond, leading to the formation of smaller carbonyl compounds. researchgate.netnih.gov
The reaction proceeds via the Criegee mechanism, which involves several steps:
Initial Cycloaddition: Ozone adds across the double bond to form an unstable primary ozonide, also known as a molozonide. api.org
Cleavage: The molozonide rapidly decomposes into a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate. researchgate.netapi.org For this compound, this cleavage results in formaldehyde (B43269) (from the terminal =CH₂ group) and a Criegee intermediate.
Rearrangement and Stabilization: The Criegee intermediate can undergo various reactions, including collisional stabilization, unimolecular decay, or reaction with other atmospheric species like water vapor, SO₂, or NO₂. These reactions ultimately lead to the formation of stable products, including carboxylic acids or hydroxyl hydroperoxides.
The primary products expected from the ozonolysis of this compound are formaldehyde and 3-hydroxy-3-methyl-2-pentanone.
Formation of Secondary Organic Aerosols (SOA) from Alkenol Oxidation
The atmospheric oxidation of this compound contributes to the formation of Secondary Organic Aerosols (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form products with lower volatility, which can then partition from the gas phase to the particle phase. google.comsigmaaldrich.com
The oxidation products from both OH-initiated reactions and ozonolysis, such as hydroxycarbonyls and carboxylic acids, have lower vapor pressures than the parent compound. Studies on similar compounds, like cis-3-hexen-1-ol, have shown they can be efficient SOA precursors. pjoes.com The first-generation oxidation products can undergo further reactions within the aerosol phase, such as hydration and oligomerization (forming larger molecules from smaller ones), which significantly decreases their volatility and enhances their contribution to SOA mass. pjoes.com The efficiency of SOA formation, or the SOA yield, depends on various factors including the concentration of the precursor, the oxidant levels (OH, O₃), and ambient conditions like temperature and humidity. google.comthegoodscentscompany.com
Photochemical Reactivity and Lifetime in the Troposphere
The photochemical reactivity of this compound is primarily determined by its reaction rate with the hydroxyl radical, which dictates its atmospheric lifetime. The lifetime (τ) of a VOC with respect to its reaction with OH can be estimated using the following equation:
τ = 1 / (kₒₕ × [OH])
where kₒₕ is the rate coefficient for the reaction and [OH] is the average concentration of hydroxyl radicals in the troposphere (typically assumed to be around 2.0 x 10⁶ molecules cm⁻³ for a 12-hour daytime average).
Table 2: Estimated Atmospheric Lifetime of this compound based on Analogous Compounds
| Compound | OH Rate Coefficient (kₒₕ) (cm³ molecule⁻¹ s⁻¹) | Estimated Tropospheric Lifetime (τ) | Reference |
|---|---|---|---|
| (E)-2-Hexen-1-ol | (1.0 ± 0.3) x 10⁻¹⁰ | ~2.8 hours | nih.govmethanol.org |
| (E)-3-Hexen-1-ol | (1.2 ± 0.2) x 10⁻¹⁰ | ~2.3 hours | nih.govmethanol.org |
| (Z)-3-Hexen-1-ol | (1.4 ± 0.3) x 10⁻¹⁰ | nih.govmethanol.org |
Biodegradation Pathways in Environmental Compartments
While atmospheric degradation is the primary fate of airborne this compound, any portion that partitions to soil or water would be subject to biodegradation by microorganisms. Specific studies on the biodegradation of this compound are not available; however, potential pathways can be inferred from studies on other tertiary and unsaturated alcohols.
The presence of a tertiary alcohol group can make compounds relatively resistant to microbial degradation compared to primary or secondary alcohols. researchgate.net However, microorganisms have evolved pathways to degrade such recalcitrant compounds. For other tertiary alcohols like tert-butyl alcohol (TBA), aerobic degradation is often initiated by monooxygenase enzymes, which hydroxylate the molecule. researchgate.netcalpoly.edu
For unsaturated tertiary alcohols, an alternative pathway has been identified where a desaturase enzyme introduces a second double bond, converting the tertiary alcohol into an unsaturated primary alcohol, which can then be more readily metabolized. For example, tert-amyl alcohol can be converted to the hemiterpene 2-methyl-3-buten-2-ol, which is then catabolized further. It is plausible that this compound could be degraded via similar enzymatic processes, either through hydroxylation or a desaturation/isomerization reaction, followed by oxidation and cleavage to enter central metabolic pathways.
Advanced Analytical Methodologies for 3 Methyl 1 Hexen 3 Ol
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 3-Methyl-1-hexen-3-ol from complex mixtures, enabling its accurate identification and characterization. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and the matrix in which it is found.
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative data and structural information. The separation is typically achieved on a capillary column with a specific stationary phase. The choice of the stationary phase, such as those with varying polarity (e.g., non-polar phases like DB-1 or polar phases like VF-Wax MS), is critical for resolving it from other volatile components. nist.gov
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative for less volatile derivatives or when direct injection of a liquid sample is preferred. Reversed-phase HPLC, using columns like C18, can separate compounds based on their hydrophobicity. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile. sielc.com
| Technique | Stationary Phase/Column | Typical Application | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Capillary columns (e.g., VF-Wax MS, DB-1) | Separation of volatile compounds and isomers. | nist.gov |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., Newcrom R1, C18) | Analysis of less volatile compounds or derivatives. | sielc.com |
This compound possesses a chiral center at the C3 position, meaning it exists as a pair of enantiomers. The resolution of these stereoisomers is crucial as they may exhibit different biological or sensory properties. Chiral gas chromatography is the method of choice for this purpose. It employs capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cz For example, columns like Rt-βDEXsa have shown effectiveness in separating enantiomers of structurally similar compounds such as 1-octen-3-ol. gcms.cz
The separation of structural isomers, such as 1-hexen-3-ol (B1581649), 3-methyl-1-pentanol, or other hexenols, is also critical. researchgate.netgoogle.com High-resolution capillary GC columns with optimized temperature programs can effectively separate isomers based on subtle differences in their boiling points and interactions with the stationary phase. researchgate.netvurup.sk The use of liquid crystalline stationary phases can also provide unique selectivity for positional isomers. vurup.sknahrainuniv.edu.iq
Spectroscopic Characterization
Following chromatographic separation, spectroscopic methods are employed to confirm the identity and elucidate the structure of this compound.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying this compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. Key fragmentation pathways for tertiary allylic alcohols like this compound would include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the carbon-carbon bond adjacent to the hydroxyl group, leading to characteristic ions. For the related compound 3-Methyl-1-hexyn-3-ol, prominent peaks are observed at m/z 69 and 43. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This level of accuracy is essential for distinguishing between isomers that have the same nominal mass but different elemental compositions. Predicted monoisotopic mass for C7H14O is 114.104465 Da. guidechem.com
| Compound | Technique | Key m/z Peaks | Reference |
|---|---|---|---|
| 3-Methyl-1-hexyn-3-ol | GC-MS | 69, 43 | nih.gov |
| 3-Methyl-1-hexene | GC-MS | 55, 69, 41 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for unambiguous structure elucidation. 1H NMR and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
For this compound, the 1H NMR spectrum would be expected to show distinct signals for the vinyl protons (=CH2 and =CH-), the methyl group attached to C3, the propyl chain protons, and the hydroxyl proton. The chemical shifts and coupling constants of the vinyl protons are characteristic of a terminal double bond. The 13C NMR spectrum would confirm the presence of seven carbon atoms, with characteristic shifts for the sp2 carbons of the double bond, the sp3 carbon bearing the hydroxyl group (C3), and the carbons of the methyl and propyl groups. chemicalbook.com Spectral data for the similar compound 1-hexen-3-ol shows characteristic vinyl proton shifts between 5.0 and 5.9 ppm and the proton on the carbinol carbon at around 4.1 ppm. chemicalbook.com
Advanced Detection and Quantification Methods
For sensitive detection and precise quantification of this compound, especially at trace levels, advanced methods are employed. In GC-MS, Selected Ion Monitoring (SIM) mode can be used. By monitoring only a few characteristic ions of the target compound instead of scanning the full mass range, SIM mode significantly enhances sensitivity and selectivity.
Quantitative analysis is typically performed by creating a calibration curve using an external or internal standard. researchgate.net A known amount of a standard compound, ideally a deuterated analog of the analyte, is added to the sample. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to generate a calibration curve, which allows for accurate quantification in unknown samples.
Applications of 3 Methyl 1 Hexen 3 Ol in Advanced Chemical Synthesis and Research
Intermediate in Pharmaceutical Synthesis
The tertiary allylic alcohol motif is a valuable structural component in many biologically active molecules and pharmaceutical agents. However, specific documented instances of 3-Methyl-1-hexen-3-ol serving as a direct intermediate in the synthesis of a named pharmaceutical compound are not readily found in current research literature. While general synthetic methodologies for creating chiral tertiary alcohols for pharmaceutical applications are an active area of research, the direct application of this specific C7 alcohol is not prominently featured. Some chemical suppliers note that the compound is intended for experimental and research use, which may include early-stage drug discovery and medicinal chemistry studies. For instance, a 1955 article in Arzneimittel-Forschung (Drug Research) mentions the compound, though the specific context of its application is not detailed in available abstracts.
Intermediate in Agrochemical Synthesis
Similar to the pharmaceutical sector, the development of novel agrochemicals, such as fungicides and pesticides, often involves the synthesis of complex organic molecules. While the functional groups present in this compound could theoretically be incorporated into agrochemical scaffolds, there is a lack of specific examples in published research demonstrating its use as a key intermediate in the synthesis of commercial or developmental crop protection agents. Research in this field is ongoing, and the potential for this and other versatile building blocks remains an area of exploration.
Building Block for Complex Organic Molecules
Allylic alcohols are widely recognized as versatile building blocks in organic synthesis due to the reactivity of both the hydroxyl group and the carbon-carbon double bond. mdpi.com These functionalities allow for a variety of chemical transformations, making them valuable precursors for the synthesis of more complex molecular architectures. While general principles of organic synthesis support the potential of this compound in this capacity, specific, high-yield synthetic routes to complex natural products or other intricate organic molecules that explicitly start from or incorporate this compound are not extensively documented in peer-reviewed literature.
Research Probes in Biological Systems
Derivatives of small organic molecules are sometimes synthesized to act as probes for studying biological systems, such as enzyme-substrate interactions. The structure of this compound could, in principle, be modified to create such probes. However, there is no significant body of research that describes the use of this compound or its derivatives as research probes for investigating biological pathways or mechanisms. While related compounds like (Z)-3-hexenol have been studied for their roles in plant defense signaling, this line of research has not been extended to this compound.
Metabolism and Biotransformation of 3 Methyl 1 Hexen 3 Ol in Non Human Biological Systems
Enzymatic Pathways of Biotransformation
Phase I biotransformation of 3-Methyl-1-hexen-3-ol likely involves several enzymatic pathways, primarily mediated by Cytochrome P450 enzymes and potentially to a lesser extent by alcohol dehydrogenases. These enzymes are responsible for introducing or exposing functional groups, which prepares the molecule for subsequent conjugation reactions.
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. frontiersin.org For a tertiary allylic alcohol like this compound, CYP-mediated oxidation is expected to be a major metabolic route. The oxidation of allylic alcohols by CYP enzymes can lead to the formation of more polar metabolites. nih.gov
Research on analogous compounds, such as 1-hexene, has shown that liver microsomes can catalyze hydroxylation at the allylic C(3) position, forming 1-hexen-3-ol (B1581649). acs.org This suggests that this compound could undergo further hydroxylation at other positions on the carbon chain. The presence of a double bond also introduces the possibility of epoxidation. In studies with 1-hexen-3-ol, it has been shown to be epoxidized in rat liver microsomes to yield erythro- and threo-1,2-epoxyhexan-3-ol. inchem.org These epoxide intermediates are often rapidly hydrolyzed by microsomal epoxide hydrolase to form diols. nactem.ac.uk
Potential CYP-mediated reactions for this compound could include:
Allylic Hydroxylation: Introduction of a hydroxyl group at a carbon atom adjacent to the double bond.
Epoxidation: Oxidation of the vinyl group to form an epoxide ring. This reactive intermediate can then be hydrolyzed to a diol.
Omega- and Omega-1 Hydroxylation: Hydroxylation at the terminal or sub-terminal carbon atoms of the propyl group.
| Metabolic Reaction | Potential Metabolite | Enzyme Family |
|---|---|---|
| Allylic Hydroxylation | 3-Methyl-1-hexen-3,x-diol (where x is another position) | Cytochrome P450 |
| Epoxidation | 1,2-Epoxy-3-methyl-hexan-3-ol | Cytochrome P450 |
| Epoxide Hydrolysis | 3-Methyl-hexane-1,2,3-triol | Microsomal Epoxide Hydrolase |
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org While ADH is a primary pathway for the metabolism of primary and secondary alcohols, its activity towards tertiary alcohols is generally considered to be low or negligible. proteopedia.org The steric hindrance around the tertiary hydroxyl group in this compound likely makes it a poor substrate for ADH. oup.com Therefore, direct oxidation of the tertiary alcohol group by ADH is not expected to be a significant metabolic pathway.
Conjugation Reactions (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Glucuronidation, the conjugation with glucuronic acid, is a major Phase II pathway for compounds with hydroxyl groups. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
It is highly probable that this compound and its hydroxylated metabolites can undergo glucuronidation at the hydroxyl groups. Studies on a range of aliphatic alcohols have demonstrated that they can be conjugated with glucuronic acid in human liver microsomes. nih.gov The efficiency of glucuronidation can be influenced by the structure of the alcohol, with factors like alkyl chain length and steric hindrance playing a role. nih.gov The resulting glucuronide conjugates are more polar and are readily eliminated from the body, typically in the urine. nih.gov
| Substrate | Conjugation Reaction | Resulting Conjugate | Enzyme Family |
|---|---|---|---|
| This compound | Glucuronidation | This compound glucuronide | UDP-glucuronosyltransferases (UGTs) |
| Hydroxylated Metabolites | Glucuronidation | Diol-glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |
Metabolic Fate of Carbon Backbone and Functional Groups
The metabolic fate of the carbon backbone and functional groups of this compound is determined by the enzymatic reactions it undergoes.
Carbon Backbone: The primary carbon skeleton of this compound is likely to be modified by the addition of polar functional groups (hydroxyl groups) through CYP-mediated oxidation. The double bond may be saturated or converted to an epoxide and then a diol. While significant degradation of the carbon backbone is less common for such molecules, further oxidation could potentially lead to the formation of carboxylic acids which can then enter other metabolic pathways.
Hydroxyl Group: The tertiary hydroxyl group is a primary site for conjugation, particularly glucuronidation. This functional group is key to the detoxification and elimination of the compound. While direct oxidation of the tertiary alcohol is unlikely, its presence directs the metabolic pathway towards conjugation.
Vinyl Group: The vinyl (ethenyl) group is a site of potential epoxidation by CYP enzymes. The resulting epoxide is a reactive intermediate that is typically detoxified by hydrolysis to a diol. This transformation significantly increases the polarity of the molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-1-hexen-3-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via allylic rearrangement or Grignard reactions. For example, heating intermediates like 6,6,6-trichloro-3-methyl-4-hexen-3-ol can induce allylic shifts to form the target compound . Catalytic hydrogenation or hydride reductions (e.g., LiAlH₄) may stabilize reactive intermediates. Purity is verified via GC-MS and NMR (¹H/¹³C) to confirm the absence of isomers like 3-Methyl-5-hexen-3-ol.
Q. How can researchers resolve discrepancies in reported molecular weights (112.17 vs. 114.19 g/mol) for this compound?
- Data Analysis : The molecular formula C₇H₁₄O (MW 114.19 g/mol) is correct for this compound (CAS 4339-05-3). Discrepancies arise from confusion with the alkyne analog (3-Methyl-1-hexyn-3-ol, C₇H₁₂O, MW 112.17 g/mol). Use high-resolution mass spectrometry (HRMS) and elemental analysis to confirm identity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H NMR reveals peaks for the hydroxyl proton (~1.5 ppm, broad) and olefinic protons (δ 4.8–5.5 ppm). ¹³C NMR distinguishes the double bond (120–130 ppm) and quaternary carbon bearing the hydroxyl group .
- IR : O-H stretch (~3350 cm⁻¹) and C=C stretch (~1640 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How does the position of the hydroxyl group in this compound influence its reactivity compared to structural analogs?
- Mechanistic Insight : The tertiary alcohol and allylic double bond enable unique reactivity. For example, acid-catalyzed dehydration favors forming conjugated dienes due to carbocation stability, unlike 3-Methyl-5-hexen-3-ol, which may form cyclic ethers. Computational studies (DFT) predict transition states for competing pathways .
Q. What strategies mitigate oxidative degradation during biological activity assays of this compound?
- Experimental Design : Use antioxidant stabilizers (e.g., BHT) in cell culture media. Conduct assays under inert atmospheres (N₂/Ar) to prevent autoxidation of the double bond. LC-MS monitors degradation products like 3-methylhexanal .
Q. How do steric and electronic effects impact nucleophilic substitution reactions at the hydroxyl group?
- Case Study : Substitution with SOCl₂ or PBr₃ proceeds slower than in primary alcohols due to steric hindrance. Kinetic studies (e.g., variable-temperature NMR) show activation energies 15–20% higher than for 1-hexanol. Electronic effects from the adjacent double bond stabilize transition states via hyperconjugation .
Comparative and Contradictory Data Analysis
Q. Why do antimicrobial studies report conflicting MIC values for this compound?
- Resolution : Variations arise from assay conditions (e.g., pH, solvent). For E. coli, MIC ranges from 0.5–2.0 mg/mL depending on solvent (DMSO vs. ethanol). Standardize protocols using CLSI guidelines and include positive controls (e.g., ampicillin) .
Q. How does this compound’s antioxidant capacity compare to phenolic analogs?
- Quantitative Analysis : DPPH assays show EC₅₀ values of 120 µM for this compound vs. 25 µM for α-tocopherol. The compound’s allylic hydroxyl group donates hydrogen radicals less efficiently than aromatic systems. Structure-activity relationships (SAR) highlight the need for derivatization to enhance activity .
Methodological Tables
| Reaction Type | Reagents/Conditions | Major Products | Key Challenges |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic), CrO₃ | 3-Methylhexenal | Over-oxidation to carboxylic acids |
| Reduction | H₂/Pd-C, LiAlH₄ | 3-Methylhexanol | Competing hydrogenation of double bond |
| Substitution | SOCl₂, PBr₃ | 3-Methyl-1-hexen-3-yl halide | Steric hindrance slows kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
